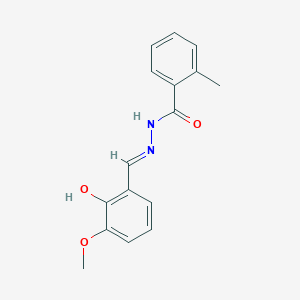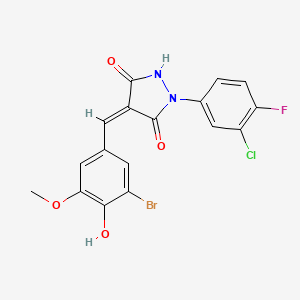
5-(3-hydroxypropyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxypropyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring with a thione group and a hydroxypropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-hydroxypropyl)-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxypropylamine with carbon disulfide and formaldehyde, followed by cyclization to form the triazinane ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Hydroxypropyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxypropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 3-hydroxypropionic acid or 3-hydroxypropionaldehyde.
Reduction: The major product is 5-(3-hydroxypropyl)-1,3,5-triazinane-2-thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(3-Hydroxypropyl)-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(3-hydroxypropyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the thione group can interact with metal ions or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Hydroxypropyl)-1,3,5-triazinane-2-thiol: Similar structure but with a thiol group instead of a thione.
1,3,5-Triazinane-2-thione: Lacks the hydroxypropyl substituent.
5-(3-Hydroxypropyl)-1,3,5-triazinane: Lacks the thione group.
Uniqueness
5-(3-Hydroxypropyl)-1,3,5-triazinane-2-thione is unique due to the presence of both the hydroxypropyl and thione groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-(3-hydroxypropyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c10-3-1-2-9-4-7-6(11)8-5-9/h10H,1-5H2,(H2,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMDPKWFBMLIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)NCN1CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-methoxyphenyl)phenyl]-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B6025850.png)
![{2-[(3-chloro-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6025857.png)
![2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]propanamide](/img/structure/B6025865.png)
![2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide](/img/structure/B6025879.png)
![1-[(1,3-Dimethyl-2-oxobenzimidazol-5-yl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6025881.png)
![6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B6025884.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6025896.png)

![2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one](/img/structure/B6025902.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B6025908.png)
![7-(3-methoxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6025921.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6025942.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-phenoxypropanamide](/img/structure/B6025943.png)
